1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone
Beschreibung
1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone is a chalcone derivative characterized by a propanone backbone substituted with a 4-bromophenyl group at the ketone position and a piperazine ring linked to a 2-fluorophenyl moiety.
The compound’s key structural features include:
- 4-Bromophenyl group: A halogenated aromatic ring providing electron-withdrawing effects and influencing steric interactions.
- Piperazinyl-2-fluorophenyl moiety: The piperazine ring enhances solubility and serves as a hydrogen bond acceptor, while the 2-fluorophenyl group contributes to electronic and spatial interactions with target sites.
Eigenschaften
Molekularformel |
C19H20BrFN2O |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H20BrFN2O/c20-16-7-5-15(6-8-16)19(24)9-10-22-11-13-23(14-12-22)18-4-2-1-3-17(18)21/h1-8H,9-14H2 |
InChI-Schlüssel |
COYPQWFXZVIOEG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3F |
Kanonische SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
WAY-325671-A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von WAY-325671-A beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Während detaillierte Informationen über seinen Mechanismus nicht readily available sind, ist es wahrscheinlich, dass die Bindung an spezifische Rezeptoren oder Enzyme zu einer Kaskade biochemischer Ereignisse führt.
Biologische Aktivität
1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone, commonly referred to as WAY-325671-A, is an aromatic ketone with the molecular formula and a molecular weight of 391.3 g/mol. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of WAY-325671-A can be represented as follows:
- IUPAC Name: 1-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
- SMILES Notation:
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3F - InChI Key:
COYPQWFXZVIOEG-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C19H20BrFN2O |
| Molecular Weight | 391.3 g/mol |
| Melting Point | Not specified |
| Solubility | Organic solvents |
Research indicates that compounds containing piperazine moieties, such as WAY-325671-A, exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Piperazine derivatives have been shown to possess significant antimicrobial properties against various pathogens.
- Anticancer Activity: Studies suggest that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Activity: Some derivatives demonstrate efficacy against viral infections by interfering with viral replication processes.
Structure-Activity Relationship (SAR)
The biological activity of WAY-325671-A can be attributed to its structural characteristics. The presence of the piperazine ring is critical for binding to specific biological targets, including neurotransmitter receptors. The fluorine and bromine substituents enhance the lipophilicity and stability of the compound, potentially increasing its bioavailability.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2016) evaluated the anticancer effects of various piperazine derivatives, including WAY-325671-A, on human cancer cell lines. The findings revealed that treatment with WAY-325671-A resulted in a significant decrease in cell viability and induced apoptosis in breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death.
Case Study 2: Antimicrobial Activity
In another investigation, WAY-325671-A demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, indicating effective inhibition at low concentrations.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Zhang et al., 2016 |
| Anticancer | Induces apoptosis in cancer cells | Zhang et al., 2016 |
| Antiviral | Inhibits viral replication | Yang et al., 2017 |
Vergleich Mit ähnlichen Verbindungen
Key Research Findings
- Piperazine vs. Non-Piperazine Chalcones: Piperazine-substituted chalcones (e.g., target compound) exhibit distinct SAR trends compared to non-piperazine derivatives. Piperazine rings improve solubility and may target specific receptor subclasses .
- Halogen Optimization : Bromine and fluorine substitutions at para positions maximize inhibitory activity, as seen in Compound 2j (IC₅₀ = 4.7 μM) .
- Salt Forms : Hydrochloride or hydrobromide salts (e.g., ) enhance solubility, which could improve the target compound’s pharmacokinetics if formulated similarly.
Vorbereitungsmethoden
Synthesis of 4-(2-Fluorophenyl)piperazine
The fluorophenylpiperazine moiety is a critical intermediate. A common method involves nucleophilic aromatic substitution between 1-fluoro-2-nitrobenzene and piperazine under basic conditions. For example, reacting 2-fluoronitrobenzene with piperazine in ethanol at reflux (80°C for 12 hours) yields 4-(2-fluorophenyl)piperazine after catalytic hydrogenation to reduce the nitro group. This intermediate is purified via recrystallization from ethanol, achieving >95% purity.
Formation of 1-(4-Bromophenyl)-1-Propanone
The ketone backbone is synthesized via Friedel-Crafts acylation. Bromobenzene reacts with propionyl chloride in the presence of aluminum trichloride (AlCl₃) in dichloromethane at 0–5°C. This yields 1-(4-bromophenyl)-1-propanone with regioselectivity favoring the para isomer (yield: 78–82%). Alternative routes employ Grignard reagents, where 4-bromophenylmagnesium bromide reacts with ethyl acetoacetate, followed by acidic hydrolysis to isolate the ketone.
Functionalization of the Propanone Chain
To introduce the piperazine group, the propanone chain is brominated at the β-position. Using phosphorus tribromide (PBr₃) in dichloromethane at room temperature, 1-(4-bromophenyl)-1-propanone is converted to 3-bromo-1-(4-bromophenyl)-1-propanone (yield: 85–90%). This α-brominated ketone serves as the electrophilic partner for subsequent nucleophilic substitution.
Coupling Strategies and Reaction Optimization
Nucleophilic Substitution with Piperazine
The final step involves reacting 3-bromo-1-(4-bromophenyl)-1-propanone with 4-(2-fluorophenyl)piperazine. In a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), the reaction proceeds at 60–80°C for 6–8 hours in the presence of potassium carbonate (K₂CO₃) as a base. Tetra-n-butylammonium bromide (TBAB) is added as a phase-transfer catalyst to enhance reactivity, achieving yields of 70–75%.
Reaction Conditions Table
| Parameter | Value/Range |
|---|---|
| Solvent | DMF or Acetonitrile |
| Temperature | 60–80°C |
| Base | K₂CO₃ (2.5 equiv) |
| Catalyst | TBAB (0.1 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
Alternative Alkylation via Michael Addition
An alternative route employs a Michael addition using α,β-unsaturated ketones. 1-(4-Bromophenyl)-2-propen-1-one is synthesized via Claisen-Schmidt condensation of 4-bromoacetophenone with formaldehyde. This intermediate reacts with 4-(2-fluorophenyl)piperazine in ethanol under reflux, facilitated by triethylamine (Et₃N), to yield the target compound (yield: 65–70%).
Industrial-Scale Production and Purification
Scalability Challenges
Industrial synthesis requires optimizing solvent recovery and minimizing byproducts. Continuous flow reactors are employed for the Friedel-Crafts acylation step, reducing AlCl₃ usage by 40% while maintaining >80% yield. For the nucleophilic substitution, switching to a water-organic biphasic system (toluene/water) improves catalyst recycling and reduces waste.
Purification Techniques
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water (3:1). High-performance liquid chromatography (HPLC) analysis confirms purity >98%, with residual solvents meeting ICH guidelines.
Comparative Analysis of Methodologies
Yield and Efficiency
-
Nucleophilic Substitution : Higher yields (70–75%) but requires strict moisture control.
-
Michael Addition : Lower yields (65–70%) but simpler workup.
-
Industrial Flow Synthesis : Balances yield (80%) with cost-effectiveness.
Q & A
Q. What are the common synthetic routes for 1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and ketone formation. A validated approach includes:
S-Alkylation : Reacting a brominated precursor (e.g., 2-bromo-1-phenylethanone) with a piperazine derivative under alkaline conditions to form the piperazinyl-propanone backbone .
Purification : Silica gel column chromatography (hexane:ethyl acetate gradients) is used to isolate intermediates, achieving >70% yield in optimized cases .
Functionalization : Introducing fluorophenyl groups via Friedel-Crafts acylation or Suzuki coupling, depending on halogen reactivity .
Q. Key Table: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| S-Alkylation | NaOH, THF, 60°C | 75 | ≥95% | |
| Column Purification | Hexane:EtOAc (20:1) | 85 | 99% | |
| Fluorophenyl Addition | Pd(PPh₃)₄, K₂CO₃ | 62 | 97% |
Q. Which spectroscopic and crystallographic techniques are employed for structural elucidation?
Methodological Answer:
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, particularly for verifying piperazine ring conformation and halogen positioning. Data collection requires high-resolution (<1.0 Å) single crystals .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., coupling constants for fluorophenyl protons at δ 6.9–7.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 421 for analogs) .
Q. What are the key physicochemical properties influencing reactivity?
Methodological Answer:
- Lipophilicity : LogP ≈ 3.2 (predicted), critical for membrane permeability in biological assays .
- Acid Dissociation (pKa) : The piperazinyl nitrogen has a pKa ~9.5, affecting protonation states in physiological conditions .
- Thermal Stability : Melting point analogs (e.g., 73–74°C for bromophenyl derivatives) suggest solid-state stability under ambient conditions .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields in piperazinyl coupling steps?
Methodological Answer:
- Catalyst Screening : Replace traditional Pd catalysts with Buchwald-Hartwig conditions (e.g., XPhos-Pd-G3) to enhance C-N bond formation efficiency .
- Solvent Effects : Use DMF instead of THF to improve solubility of bromophenyl intermediates, reducing side-product formation .
- In Situ Monitoring : Employ FT-IR to track amine coupling completion (disappearance of N-H stretch at 3300 cm⁻¹) .
Q. How to resolve contradictions in pharmacological data across analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 2-fluorophenyl with 3-chlorophenyl) and assess Akt1 inhibition (IC₅₀) .
- Data Normalization : Control for assay variability (e.g., cell-line-specific ATP levels in kinase assays) .
- Meta-Analysis : Compare IC₅₀ values of analogs (e.g., 15b in shows 28% inhibition at 10 µM) to identify substituent trends.
Q. What computational methods predict binding affinity to neurological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A). The fluorophenyl group shows π-π stacking with Phe361 .
- MD Simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonds between the ketone oxygen and Asp116 in kinase domains .
- QSAR Models : Hammett σ constants for substituents correlate with log(IC₅₀) (R² = 0.89 for 20 analogs) .
Q. How to validate crystallographic data when twinning or disorder occurs?
Methodological Answer:
- Twin Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, improving R₁ from 0.15 to 0.08 .
- Disorder Modeling : Split occupancies for overlapping bromophenyl/fluorophenyl moieties using PART instructions in SHELX .
- Validation Tools : CheckCIF reports in PLATON flag symmetry mismatches (e.g., >5° deviations in piperazine ring angles) .
Q. What strategies mitigate halogen-mediated toxicity in preclinical studies?
Methodological Answer:
- Metabolite Profiling : LC-MS/MS identifies bromine-containing metabolites (e.g., debrominated products via CYP450 3A4) .
- Isosteric Replacement : Substitute bromine with trifluoromethyl groups (similar van der Waals radius) to reduce off-target effects .
- In Vivo Clearance : Adjust logD via PEGylation (increase from 3.2 to 1.8) to enhance renal excretion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
